Heptyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate
Description
Heptyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate is a synthetic ester derivative characterized by a complex branched structure. Its molecular architecture includes:
- A heptyl ester terminus (C7 alkyl chain).
- A central amide-linked hexyl chain modified with a heptadecan-9-yloxy group (C17 branched alkoxy).
- A 3-hydroxypropyl substituent, contributing polarity and hydrogen-bonding capacity.
Its synthesis likely involves multi-step reactions, such as esterification of heptanoic acid with a hydroxyl-containing precursor, followed by amide coupling and alkoxylation .
Properties
Molecular Formula |
C40H79NO5 |
|---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-15-21-29-38(30-22-16-14-11-8-5-2)46-40(44)32-24-20-26-34-41(35-28-36-42)33-25-18-17-23-31-39(43)45-37-27-19-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI Key |
LPTJFFFRDQIERN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of heptadecan-9-yloxy derivatives, followed by the introduction of oxohexyl and hydroxypropyl groups. The final step involves the esterification of heptanoic acid with the intermediate compound to form the desired product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Heptyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Heptyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Physicochemical Properties
Hypothetical data based on analogous esters/amides:
| Property | Target Compound | SDS | Span 80 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~750 (estimated) | 288.4 | 428.6 |
| Water Solubility | Low (micelle-forming) | High (anionic) | Insoluble |
| Critical Micelle Conc. (CMC) | 0.1–0.5 mM (estimated) | 8.2 mM | N/A (nonionic) |
| Melting Point | <0°C (liquid at RT) | 206°C | -20°C |
Key Findings :
- The 3-hydroxypropyl group may increase biodegradability relative to purely hydrocarbon-based surfactants .
- Unlike SDS, the absence of ionic groups reduces irritation risks, making it suitable for biomedical applications .
Reactivity and Stability
- Hydrolysis : The ester and amide bonds are susceptible to alkaline and enzymatic hydrolysis, respectively. This contrasts with SDS’s sulfate ester, which is more stable at neutral pH.
- Thermal Stability : Expected to decompose above 200°C, comparable to Span 80 but less stable than aromatic analogs in EP 4 374 877 A2 .
Biological Activity
Heptyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate is a complex lipid compound that has garnered attention in biomedical research due to its potential applications in drug delivery systems, particularly for nucleic acids. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which includes a long hydrophobic tail (heptadecan-9-yloxy) and a hydrophilic head group (3-hydroxypropylamino). The molecular weight is approximately 682.11 g/mol, with a high logP value of 11.8885, indicating significant lipophilicity, which is crucial for membrane penetration and cellular uptake.
| Property | Value |
|---|---|
| Molecular Weight | 682.11 g/mol |
| LogP | 11.8885 |
| Hydrogen Acceptors | 6 |
| Hydrogen Donors | 1 |
| Rotatable Bonds | 39 |
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its ability to form lipid nanoparticles (LNPs). These nanoparticles can encapsulate nucleic acids such as mRNA or siRNA, facilitating their delivery into cells. The following mechanisms are notable:
- Cell Membrane Fusion : The lipophilic nature allows the compound to integrate into lipid bilayers, promoting fusion and facilitating the release of encapsulated materials into the cytoplasm.
- Endosomal Escape : Upon endocytosis, LNPs can escape from endosomes, a critical step for effective gene delivery. This is often enhanced by the presence of ionizable lipids that can disrupt endosomal membranes at low pH.
Research Findings and Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
- Nucleic Acid Delivery : A study demonstrated that this compound could effectively deliver mRNA encoding for therapeutic proteins in vitro and in vivo, leading to significant expression levels in target tissues .
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits high efficiency in gene delivery, it also requires careful dosing to minimize cytotoxic effects on non-target cells .
- Comparative Analysis : In comparison with other lipid formulations, this compound showed superior performance in terms of cellular uptake and gene expression levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
